molecular formula C11H12N4O3 B12933711 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 766526-40-3

2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B12933711
CAS No.: 766526-40-3
M. Wt: 248.24 g/mol
InChI Key: YXFTUXDCDMZBJB-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 2,3-dimethoxy group and a 1,2,4-triazole ring. Benzamides are significant in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with DNA or proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Itraconazole: Used for systemic fungal infections.

Comparison: 2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other triazole derivatives. Its methoxy groups and benzamide core differentiate it from other triazole compounds, potentially leading to unique interactions with biological targets .

Properties

CAS No.

766526-40-3

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

2,3-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O3/c1-17-9-5-3-4-8(10(9)18-2)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16)

InChI Key

YXFTUXDCDMZBJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NN2C=NN=C2

solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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